N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea
Description
The compound N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea is of significant interest due to its potential applications in various fields, including organic chemistry and materials science. Its structure incorporates chloro- and fluoro-substituted phenyl rings, which are known to impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea and related compounds typically involves the reaction of isocyanates with amines under controlled conditions. A notable method for synthesizing ureas involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the conversion of carboxylic acids to ureas in a single pot, offering good yields without racemization under mild conditions (Thalluri et al., 2014). Additionally, N,N′-disubstituted ureas with polycyclic fragments have been synthesized, highlighting the diverse methods available for incorporating various substituents into the urea framework (Danilov et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethylphenyl)ethyl]urea, is characterized by the presence of N-C-N and C=O bonds, which are critical for their chemical behavior. N,N′-Bis(4-fluorophenyl)urea, for example, displays significant structural features where the benzene rings are twisted from each other, demonstrating the impact of substituents on the overall molecular conformation (Loh et al., 2010).
Chemical Reactions and Properties
Ureas are versatile compounds that participate in various chemical reactions, including transformations involving their isocyanate precursors and reactions with electrophiles. Directed lithiation, for instance, allows for the functionalization of urea derivatives at specific positions, enhancing their reactivity and utility in organic synthesis (Smith et al., 2013).
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(4-ethylphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-3-12-4-6-13(7-5-12)11(2)20-17(22)21-16-9-8-14(18)10-15(16)19/h4-11H,3H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGOHSNCIWSACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethylphenyl)ethyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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